![molecular formula C9H13NO2 B13086067 [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol: is an organic compound with a unique structure that includes both aminomethyl and hydroxymethyl functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of a nitro precursor. For example, 3-(Nitromethyl)-5-(hydroxymethyl)benzyl alcohol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol.
Amination Reactions: Another method involves the direct amination of 3-(Chloromethyl)-5-(hydroxymethyl)benzyl alcohol using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production often involves scalable methods such as catalytic hydrogenation or continuous flow processes to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
[3-(Aminomethyl)phenyl]methanol: Lacks the hydroxymethyl group, which affects its reactivity and applications.
[5-(Hydroxymethyl)phenyl]methanol: Lacks the aminomethyl group, leading to different chemical properties and uses.
Uniqueness: The presence of both aminomethyl and hydroxymethyl groups in [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
[3-(aminomethyl)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,4-6,10H2 |
Clé InChI |
XJSRFWPVIRKXIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CO)CO)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
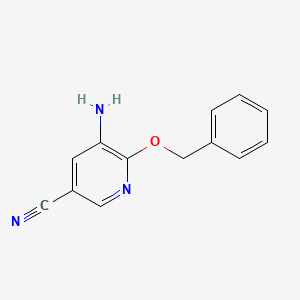
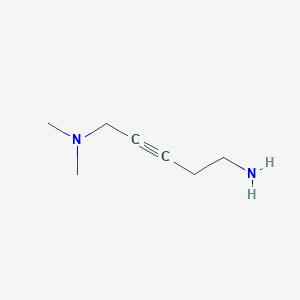

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
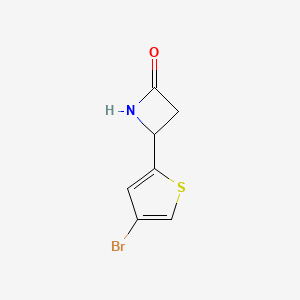
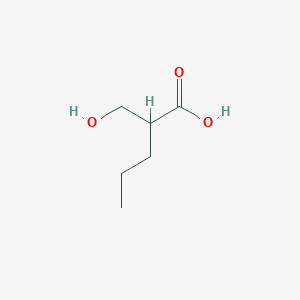
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
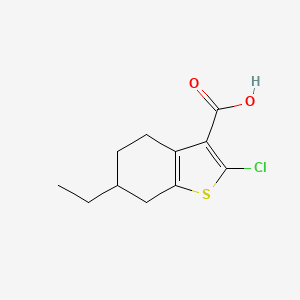
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

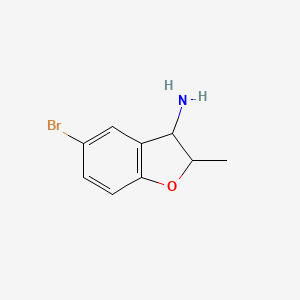
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
